molecular formula C25H20N4O5 B14974540 3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Katalognummer: B14974540
Molekulargewicht: 456.4 g/mol
InChI-Schlüssel: CQLDQWKXJWQUIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a benzyl group, and an oxadiazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Eigenschaften

Molekularformel

C25H20N4O5

Molekulargewicht

456.4 g/mol

IUPAC-Name

3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H20N4O5/c1-32-20-11-9-16(13-21(20)33-2)22-27-23(34-28-22)17-8-10-18-19(12-17)26-25(31)29(24(18)30)14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,26,31)

InChI-Schlüssel

CQLDQWKXJWQUIO-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Material Preparation

The quinazoline-dione moiety is typically prepared from anthranilic acid derivatives. For example, 3-(2-bromoethyl)quinazolin-4(3H)-one serves as a critical intermediate.

  • Procedure :
    • Anthranilic acid reacts with acetic anhydride to form 2-methyl-4H-benzo[d]oxazin-4-one .
    • Alkylation with 1,2-dibromoethane in the presence of a base yields 3-(2-bromoethyl)quinazolin-4(3H)-one .
  • Key Data :
    • IR (KBr) : 1680 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N).
    • ¹³C NMR : 160.5 ppm (C=O), 163.5 ppm (C=N).

Synthesis of the 1,2,4-Oxadiazole Ring

Hydrazide Intermediate Formation

Substituted benzohydrazides are precursors for oxadiazole synthesis.

  • General Protocol :
    • Methyl 3,4-dimethoxybenzoate reacts with hydrazine hydrate in methanol under reflux to form 3,4-dimethoxybenzohydrazide .
    • Yield : 67–70%.
    • IR (KBr) : 1645–1650 cm⁻¹ (C=O), 3308–3433 cm⁻¹ (N–H).

Oxadiazole Cyclization

The hydrazide undergoes cyclization with cyanogen bromide to form the 1,2,4-oxadiazole ring.

  • Procedure :
    • 3,4-Dimethoxybenzohydrazide reacts with cyanogen bromide in methanol under reflux for 5–7 hours.
    • Neutralization with sodium bicarbonate yields 5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-2-amine .
  • Key Data :
    • MP : 163–166°C.
    • ¹H NMR (DMSO-d6) : δ 7.45 (s, 2H, NH₂), 7.12–6.98 (m, 3H, aromatic).

Coupling of Quinazoline and Oxadiazole Moieties

Nucleophilic Substitution Reaction

The bromoethyl side chain on the quinazoline core reacts with the oxadiazole thiol group.

  • Procedure :
    • 3-(2-Bromoethyl)quinazolin-4(3H)-one (2.50 mmol), 5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-2-thiol (2.50 mmol), and triethylamine (7.50 mmol) are refluxed in acetonitrile for 4 hours.
    • The product is purified via column chromatography (ethyl acetate/petroleum ether = 1:3).
  • Yield : 65–72%.
  • Characterization :
    • HRMS (ESI) : m/z 456.4 [M+H]⁺ (calculated for C₂₅H₂₀N₄O₅).
    • ¹H NMR (CDCl₃) : δ 8.12 (d, 1H, quinazoline-H), 7.45–7.30 (m, 5H, benzyl-H), 6.95–6.85 (m, 3H, dimethoxyphenyl-H).

Alternative Synthetic Routes

Suzuki–Miyaura Cross-Coupling

A palladium-catalyzed coupling introduces the oxadiazole moiety post-quinazoline formation.

  • Procedure :
    • 7-Bromoquinazoline-2,4(1H,3H)-dione reacts with 5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-2-ylboronic acid under Pd(PPh₃)₄ catalysis.
  • Yield : 50–60%.

One-Pot Cyclocondensation

Combining quinazoline and oxadiazole precursors in a single step.

  • Procedure :
    • 3-Benzylquinazoline-2,4(1H,3H)-dione , 3,4-dimethoxybenzamide , and NH₂OH·HCl react in POCl₃ to form the oxadiazole ring.
  • Yield : 55–65%.

Optimization and Challenges

  • Solvent Selection : Acetonitrile outperforms DMF or THF in coupling reactions due to better solubility of intermediates.
  • Catalyst Load : Triethylamine (3 eq.) ensures deprotonation of the thiol group, enhancing nucleophilicity.
  • Byproducts : Over-alkylation at the quinazoline N3 position is mitigated by controlling stoichiometry.

Spectroscopic Validation

  • IR Spectroscopy : Confirms C=O (1680 cm⁻¹) and C=N (1610 cm⁻¹) groups.
  • ¹³C NMR : Quinazoline-dione carbonyls appear at δ 160–163 ppm.
  • X-ray Crystallography : Published data for analogous compounds validate the planar oxadiazole-quinazoline structure.

Analyse Chemischer Reaktionen

Types of Reactions

3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of various substituted quinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in cellular processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
  • 3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione derivatives
  • Other quinazoline derivatives with similar functional groups

Uniqueness

The uniqueness of 3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

The compound 3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have garnered attention due to their potential biological activities. This article aims to explore the biological activity of this compound through detailed research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N4O4C_{22}H_{20}N_4O_4. It features a quinazoline backbone substituted with a benzyl group and an oxadiazole moiety. The presence of methoxy groups enhances its lipophilicity and potential bioactivity.

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit a wide range of biological activities including:

  • Antiviral Activity : Quinazoline compounds have shown promising antiviral properties against various viruses. For instance, similar structures have been evaluated for their efficacy against vaccinia and adenovirus, demonstrating significant inhibitory effects with EC50 values lower than reference antiviral drugs .
  • Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Studies on related quinazoline derivatives indicate moderate to strong activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Quinazolines are known for their anticancer properties. Preliminary studies suggest that this compound may inhibit specific cancer cell lines, although detailed investigations are still required to elucidate its mechanism of action .

Case Studies

  • Antiviral Studies : A series of quinazoline derivatives were synthesized and tested for antiviral activity. Compounds with structural similarities to our target compound demonstrated significant inhibition against vaccinia virus with EC50 values as low as 1.7 μM . This highlights the potential of the target compound in antiviral applications.
  • Antimicrobial Evaluation : In a study evaluating various quinazoline derivatives, compounds similar to the target exhibited inhibition zones ranging from 10 mm to 15 mm against Staphylococcus aureus and Escherichia coli. The most active compounds showed MIC values comparable to standard antibiotics like ampicillin .
  • Anticancer Potential : Research into quinazoline derivatives has indicated their role in inhibiting cancer cell proliferation. For instance, compounds with similar scaffolds were found to induce apoptosis in certain cancer cell lines . This suggests that our target compound may also exhibit anticancer properties.

The exact mechanism of action for 3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione remains to be fully elucidated. However, it is hypothesized that the interaction with specific enzymes or receptors involved in viral replication or bacterial growth inhibition plays a crucial role in its biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione?

  • Methodology : The synthesis typically involves cyclization reactions and functionalization of the quinazoline-dione core. For example:

  • Step 1 : Formation of the 1,2,4-oxadiazole ring via condensation of nitrile derivatives with hydroxylamine, followed by cyclization under acidic conditions .
  • Step 2 : Introduction of the 3,4-dimethoxyphenyl group using Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Step 3 : Benzylation at the N3 position of the quinazoline-dione using benzyl halides in the presence of a base (e.g., K₂CO₃) .
    • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography using silica gel and dichloromethane/methanol gradients.

Q. How can the structural integrity of the compound be validated during synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of the oxadiazole ring (e.g., δ ~8.5 ppm for oxadiazole protons in CDCl₃) and benzyl group integration .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformations (e.g., planarity of the quinazoline-dione system) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and scalability?

  • Strategies :

  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to enhance cyclization efficiency .
  • Catalysis : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to reduce side reactions and improve aryl group incorporation .
  • Microwave-Assisted Synthesis : Reduce reaction time for oxadiazole formation from 24 hours to 30 minutes at 120°C .
    • Data Contradictions : If yields vary between batches, assess purity of starting materials (e.g., nitrile precursors) via GC-MS and optimize stoichiometry .

Q. What experimental approaches are recommended for evaluating the biological activity of this compound?

  • In Vitro Assays :

  • Kinase Inhibition : Screen against EGFR or VEGFR2 using fluorescence-based assays (IC₅₀ determination) .
  • Anticancer Activity : Test cytotoxicity in MCF-7 (breast cancer) and A549 (lung cancer) cell lines via MTT assay .
    • Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 7-position of the quinazoline-dione to enhance binding affinity .

Q. How can researchers address discrepancies in reported biological activities of structurally similar analogs?

  • Resolution Strategies :

  • Purity Assessment : Use HPLC (>95% purity) to rule out impurities as contributors to inconsistent bioactivity .
  • Assay Standardization : Compare results across multiple cell lines (e.g., HeLa vs. HepG2) and replicate experiments with positive controls (e.g., doxorubicin) .
  • Computational Modeling : Perform molecular docking to identify key interactions (e.g., hydrogen bonding with ATP-binding pockets) and prioritize analogs for synthesis .

Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?

  • Protocols :

  • pH Stability : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C for 24 hours. Analyze degradation via LC-MS .
  • Metabolic Stability : Use liver microsomes (human or rodent) to assess CYP450-mediated metabolism. Identify major metabolites using UPLC-QTOF .

Methodological Tables

Table 1 : Key Synthetic Steps and Optimization Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Oxadiazole FormationNH₂OH·HCl, DMF, 120°C, 24 h6592
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C7895
BenzylationBnBr, K₂CO₃, DMF, RT, 12 h8598

Table 2 : Biological Activity Data for Structural Analogs

Compound ModificationIC₅₀ (μM) – MCF-7IC₅₀ (μM) – A549
7-Nitro substitution1.22.5
3,4-Dimethoxy substitution4.86.7
Unsubstituted quinazoline>50>50

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.